[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This involves the cyclization of a suitable precursor, such as a 2-thioxopyridine-3-carbonitrile, under basic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction, often using allyl bromide and a base.
Amination and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and amino groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and the thienopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, thienopyridine derivatives are studied for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer compounds . This specific compound could be explored for similar applications due to its structural similarity to known bioactive thienopyridines.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-ylmethanone] : Similar structure but with a chloro group instead of a fluoro group .
[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide]: Similar structure but with a carboxamide group instead of the methanone moiety.
Uniqueness
The unique combination of the allyloxy, amino, and trifluoromethyl groups in 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone provides distinct chemical properties, such as enhanced lipophilicity and potential for diverse chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H18F4N2O3S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3-fluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H18F4N2O3S/c1-3-10-34-15-7-4-13(5-8-15)18-12-16(25(27,28)29)20-21(30)23(35-24(20)31-18)22(32)14-6-9-19(33-2)17(26)11-14/h3-9,11-12H,1,10,30H2,2H3 |
InChI Key |
CRUBJMBMHOOUHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N)F |
Origin of Product |
United States |
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